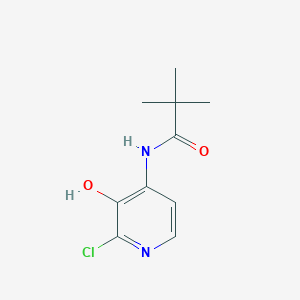

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cystic Fibrosis Therapy

- N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide derivatives show potential in cystic fibrosis therapy. Compounds such as N-(2-(5-chloro-2-methoxyphenylamino)-7,8-dihydro-6H-cyclohepta[1,2-d:3,4-d']bithiazole-2'-yl)pivalamide exhibit significant activity in correcting the defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR (Yu et al., 2008).

Synthetic Chemistry

- This compound is used in synthetic chemistry processes. For example, the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines employs derivatives of this compound, demonstrating its utility in complex organic syntheses (Kobayashi et al., 2010).

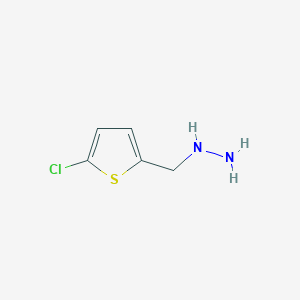

Antibacterial Agent Research

- Compounds such as N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)pivalamide, derived from this compound, show promising antibacterial properties against various bacteria like Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).

Molecular Structure Studies

- The study of molecular structures, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methy}pyridin-2-yl)pivalamide, contributes to understanding the conformational stability and hydrogen bonding behaviors in chemical compounds (Atalay et al., 2016).

Hydrolysis Methods

- The derivatives of this compound are used to develop hydrolysis methodologies, crucial in the synthesis of various organic compounds. A study demonstrates the hydrolysis of the pivalamide group using iron(III) nitrate in methanol (Bavetsias et al., 2004).

Photochemical Properties

- Research on the photochemical properties of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives incorporates pivalamide groups, enhancing understanding of light-induced reactions in coordination complexes (Hirahara et al., 2011).

Lithiation Studies

- Variations in the site of lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide provide insights into regioselectivity in organic synthesis, highlighting the versatility of pivalamide derivatives (Smith et al., 2012).

HIV Treatment Research

- Lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a derivative of this compound, is key in synthesizing potent inhibitors of HIV type 1 reverse transcriptase (Godany et al., 2011).

Organic Synthesis Optimization

- The compound plays a role in the synthesis and improvement of complex organic structures, aiding in the creation of more efficient and effective synthetic routes (Temple et al., 1983).

Catalysis Studies

- Its derivatives are used in catalysis studies, such as in the Rh(III)-catalyzed direct C-H amination using N-chloroamines, contributing to advancements in catalytic methodologies (Grohmann et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZBDCPTLSFIME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604395 |

Source

|

| Record name | N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021339-26-3 |

Source

|

| Record name | N-(2-Chloro-3-hydroxy-4-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)